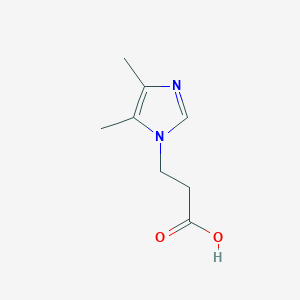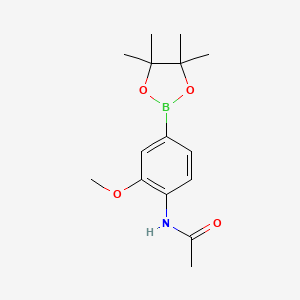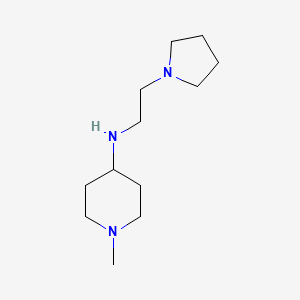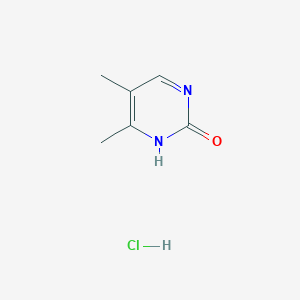
3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid
Übersicht
Beschreibung
“3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” consists of an imidazole ring attached to a propanoic acid group . The imidazole ring contains two nitrogen atoms and is substituted at the 4 and 5 positions with methyl groups .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its molecular weight is 168.2 and its molecular formula is C8H12N2O2 .Wissenschaftliche Forschungsanwendungen
DMPA has a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a biological buffer, and as a biochemical and physiological agent. DMPA is also used in the synthesis of other organic compounds, such as amino acids, peptides, and nucleotides. Additionally, DMPA is used to study enzyme kinetics, as a substrate for protein purification, and in the study of enzyme inhibition. DMPA is also used in the study of cell signaling pathways and in the study of drug metabolism.
Wirkmechanismus
The mechanism of action of DMPA is not fully understood. However, it is known that DMPA can bind to and activate certain enzymes, including protein kinases, phosphatases, and proteases. Additionally, DMPA can modulate the activity of certain receptors, such as the G protein-coupled receptors. DMPA can also affect the expression of certain genes, including those involved in cell proliferation and apoptosis.
Biochemical and Physiological Effects
DMPA has several biochemical and physiological effects. It has been shown to modulate the activity of certain enzymes and receptors, as well as to affect the expression of certain genes. DMPA has also been shown to affect cell proliferation, apoptosis, and cell differentiation. Additionally, DMPA has been shown to have anti-inflammatory and anti-microbial effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DMPA in laboratory experiments include its low cost, its availability, and its versatility. Additionally, DMPA is relatively safe to use, with only minor side effects reported in some studies. The main limitation of using DMPA in laboratory experiments is that its mechanism of action is not fully understood. This can make it difficult to accurately predict the effects of DMPA on a given system.
Zukünftige Richtungen
Given the versatility of DMPA, there are many potential future directions for research. These include further investigation into its mechanism of action, its potential for use in drug development, its potential for use in the study of cell signaling pathways, its potential for use in the study of enzyme inhibition, and its potential for use in the study of drug metabolism. Additionally, further research into the biochemical and physiological effects of DMPA could lead to the development of novel therapeutic agents. Finally, further investigation into the advantages and limitations of using DMPA in laboratory experiments could lead to improved methods for using DMPA in research.
Safety and Hazards
The safety data sheet for “3-(4,5-dimethyl-1H-imidazol-1-yl)propanoic acid” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
Eigenschaften
IUPAC Name |
3-(4,5-dimethylimidazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-6-7(2)10(5-9-6)4-3-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJBWHHZZGKARCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)CCC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)aniline](/img/structure/B3167421.png)
![N-(trans-4-hydroxycyclohexyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B3167425.png)

![4-{[(3-methoxypropyl)amino]methyl}-N,N-dimethylaniline](/img/structure/B3167438.png)









